

A Comparative Analysis of Synthetic Routes to Tetrahydropyridines: A Guide for Researchers

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Compound of Interest

Compound Name: 1,4,5,6-Tetrahydropyridine-3-carboxamide

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The tetrahydropyridine scaffold is a crucial heterocyclic motif found in a vast array of natural products and pharmaceutically active compounds.^{[1][2]} Its prevalence has driven the development of numerous synthetic strategies, each with distinct advantages and limitations. This guide provides a comparative analysis of prominent synthetic routes to tetrahydropyridines, offering insights into their efficiency, stereoselectivity, and substrate scope to aid researchers in selecting the optimal method for their specific applications.

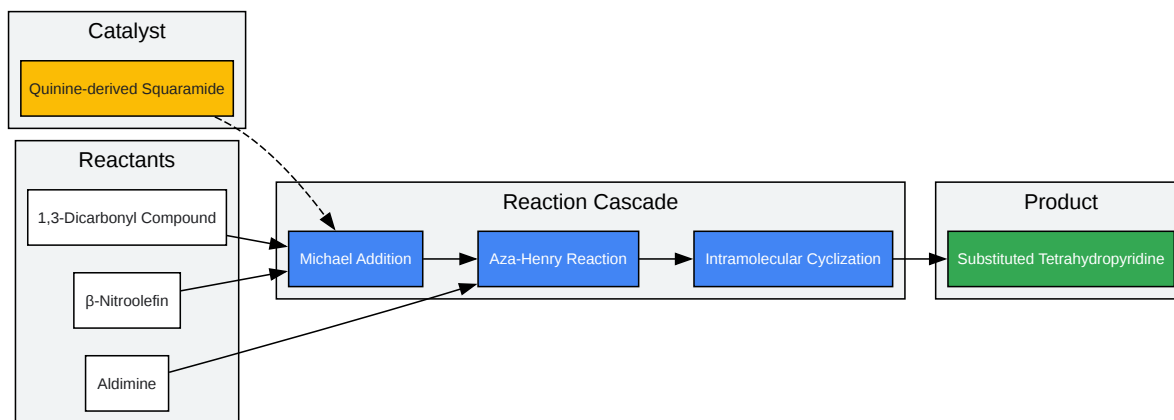
Multicomponent Reactions (MCRs)

Multicomponent reactions offer a highly efficient approach to complex molecule synthesis by combining three or more reactants in a single step.^{[2][3]} This strategy is particularly valuable for generating molecular diversity and is well-suited for the construction of highly substituted tetrahydropyridine rings.^[1]

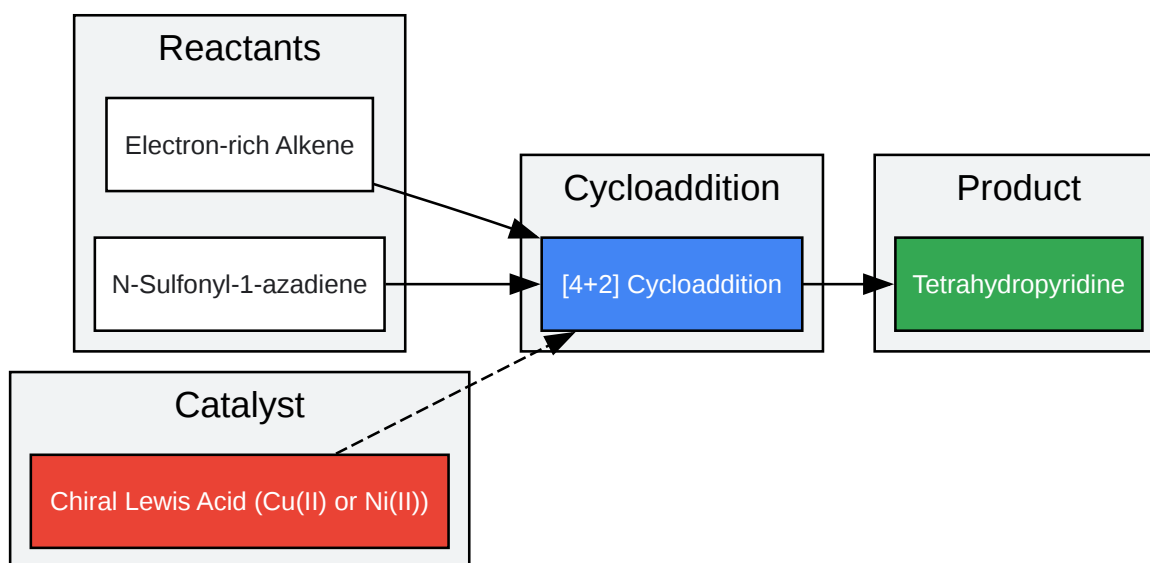
A notable example is the organocatalytic one-pot multicomponent Michael/aza-Henry/cyclization triple domino reaction.^{[4][5][6]} This method utilizes a quinine-derived squaramide catalyst to facilitate the reaction between 1,3-dicarbonyl compounds, β -nitroolefins, and aldimines, yielding tetrahydropyridines with three contiguous stereogenic centers in good yields and with high enantiomeric and diastereomeric control.^{[4][5]}

Logical Workflow for Organocatalytic Domino Reaction:

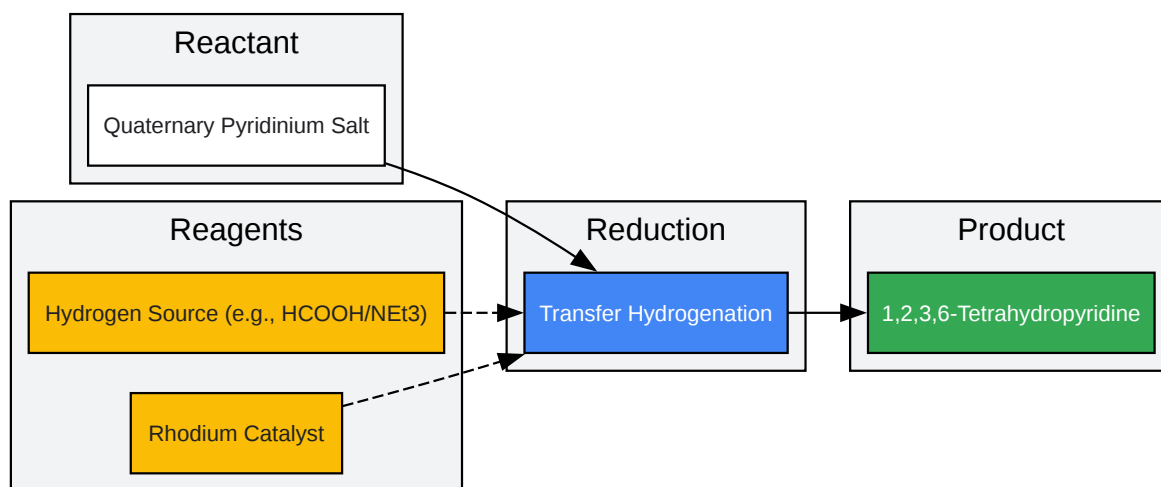
Organocatalytic Domino Reaction for Tetrahydropyridine Synthesis



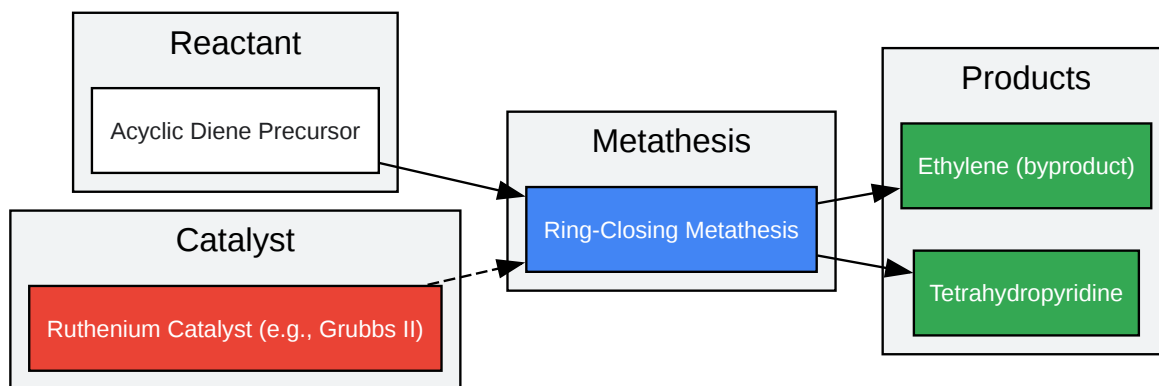
Aza-Diels-Alder Reaction for Tetrahydropyridine Synthesis

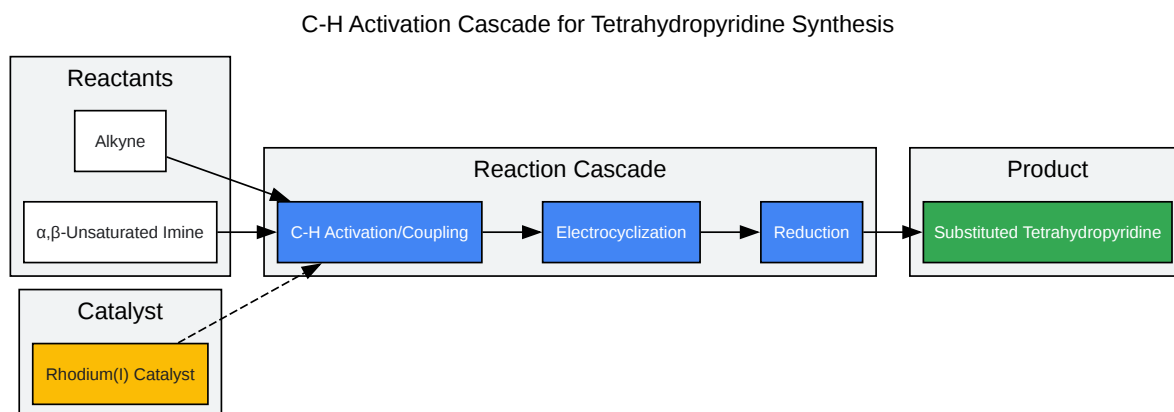


Reduction of Pyridinium Salts to Tetrahydropyridines



Ring-Closing Metathesis for Tetrahydropyridine Synthesis





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